(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine

Description

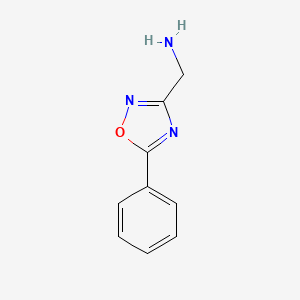

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-phenyl-1,2,4-oxadiazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFIFQRLLDJFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424396 | |

| Record name | (5-phenyl-1,2,4-oxadiazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883545-92-4 | |

| Record name | 5-Phenyl-1,2,4-oxadiazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883545-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-phenyl-1,2,4-oxadiazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-phenyl-1,2,4-oxadiazol-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Enduring Significance of the 1,2,4 Oxadiazole Core

The 1,2,4-oxadiazole (B8745197) ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, is a privileged scaffold in medicinal chemistry and materials science. ontosight.aiontosight.ai Its prevalence stems from a combination of favorable properties, including metabolic stability, and its capacity to act as a bioisostere for amide and ester groups. chim.itresearchgate.netresearchgate.net This bioisosteric equivalence allows medicinal chemists to replace potentially labile ester or amide functionalities with the more robust 1,2,4-oxadiazole ring, often leading to improved pharmacokinetic profiles of drug candidates. researchgate.net

The versatility of the 1,2,4-oxadiazole nucleus is further demonstrated by its presence in a wide array of biologically active molecules. Research has consistently shown that derivatives of this heterocycle exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. researchgate.netnih.gov The specific biological activity is largely influenced by the nature and position of the substituents attached to the carbon atoms of the ring. ontosight.ai

Situating 5 Phenyl 1,2,4 Oxadiazol 3 Yl Methanamine in the 1,2,4 Oxadiazole Family

Traditional Heterocyclization Approaches for 1,2,4-Oxadiazoles

The classical methods for constructing the 1,2,4-oxadiazole ring remain fundamental in organic synthesis. These approaches typically involve the formation of the heterocyclic ring from acyclic precursors through cyclization reactions.

Amidoxime (B1450833) and Carboxylic Acid Derivatives Cyclocondensation

The most widely utilized method for synthesizing 1,2,4-oxadiazoles is the reaction between an amidoxime and a carboxylic acid or its derivatives. beilstein-journals.orgchim.it This approach, first reported by Tiemann and Krüger in 1884, involves the O-acylation of an amidoxime to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring. chim.itthieme-connect.de

The general sequence is as follows:

Amidoxime Formation : Often synthesized from the corresponding nitrile by reaction with hydroxylamine (B1172632). ias.ac.in

O-Acylation : The amidoxime reacts with an activated carboxylic acid derivative (such as an acyl chloride, anhydride, or ester) to form the key O-acylamidoxime intermediate. nih.govresearchgate.net

Cyclodehydration : The intermediate is heated, often in the presence of a base or a dehydrating agent, to induce cyclization and form the 1,2,4-oxadiazole. ias.ac.inresearchgate.net

Various coupling reagents can be used to activate the carboxylic acid in situ, including dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and carbonyldiimidazole (CDI). chim.itresearchgate.net The cyclization step can sometimes be challenging, requiring high temperatures or prolonged reaction times. nih.gov

| Reagent Class | Specific Example | Role in Synthesis |

| Starting Material | Amidoxime | Provides four atoms of the oxadiazole ring. chim.it |

| Acylating Agent | Carboxylic Acid Derivative (e.g., Acyl Chloride) | Provides the C5 atom and its substituent. chim.it |

| Coupling Reagent | EDC, DCC, CDI | Activates the carboxylic acid for O-acylation. chim.itresearchgate.net |

| Catalyst/Medium | Pyridine, TBAF | Promotes the cyclodehydration of the O-acylamidoxime. nih.gov |

1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides with Nitriles

Another classical and direct route to the 1,2,4-oxadiazole core is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile. beilstein-journals.orgchim.itacs.org This method is advantageous due to the commercial availability of the starting materials. acs.org However, its application can be limited by the low reactivity of the nitrile's triple bond and the propensity of unstable nitrile oxides to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides). nih.govacs.org

To overcome these limitations, the reaction often requires harsh conditions or activation of the nitrile. acs.org Activation can be achieved by using nitriles with electron-withdrawing groups. acs.org An alternative "inverse electron-demand" approach employs an electron-deficient nitrile oxide with an electron-rich nitrile. rsc.orgrsc.org Coordination of the nitrile to a metal center, such as platinum(IV), has also been shown to significantly activate the C≡N bond towards cycloaddition under mild conditions, preventing nitrile oxide dimerization. acs.orgnih.govacs.org

Advanced Synthetic Strategies for Substituted 1,2,4-Oxadiazoles

To address the limitations of traditional methods, improve efficiency, and expand the diversity of accessible structures, a range of advanced synthetic strategies have been developed.

Multi-Step Synthesis of Phenyl-Substituted 1,2,4-Oxadiazoles

The synthesis of specifically substituted 1,2,4-oxadiazoles, such as those bearing phenyl groups, often involves multi-step sequences. nih.gov For example, the synthesis of 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole can be achieved in a two-step process starting from benzonitrile. researchgate.net The first step is the conversion of the nitrile to the corresponding amidoxime, followed by cyclization with an appropriate acyl chloride. researchgate.net Similarly, other multi-step routes involve the initial synthesis of a substituted benzonitrile, followed by conversion to an amidoxime and subsequent cyclocondensation. nih.gov These multi-step procedures allow for the controlled introduction of various substituents onto the phenyl and oxadiazole rings. nih.govnih.gov

A general multi-step approach is outlined below:

Preparation of Starting Materials : Synthesis of substituted nitriles or carboxylic acids. nih.gov

Amidoxime Formation : Reaction of the nitrile with hydroxylamine. nih.govijpcsonline.com

Condensation and Cyclization : Reaction of the amidoxime with a carboxylic acid derivative, followed by cyclization to form the final 3,5-disubstituted 1,2,4-oxadiazole. nih.gov

Catalyst-Free and Transition Metal-Catalyzed Cyclization Approaches

Modern synthetic chemistry emphasizes the development of more sustainable and efficient catalytic systems.

Catalyst-Free Approaches: Several methods have been developed that proceed without a traditional metal catalyst. Graphene oxide (GO) has been employed as an inexpensive, metal-free, heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.govrsc.org In this system, GO acts as both a solid acid catalyst and an oxidizing agent. nih.govrsc.org Thiol-promoted intermolecular cyclization of amidoximes and benzyl (B1604629) thiols represents another transition-metal-free method, where the thiol acts as both a reactant and an organo-catalyst to facilitate the dehydroaromatization step under mild conditions. rsc.orgnih.gov

Transition Metal-Catalyzed Approaches: While many modern methods aim to avoid transition metals, some protocols utilize them effectively. As mentioned, platinum(IV) complexes can activate nitriles for 1,3-dipolar cycloaddition. nih.gov Other transition metals can be involved in different types of cyclization reactions to form the oxadiazole ring, though many recent reports focus on developing metal-free alternatives to avoid issues with toxicity and cost. rsc.orgacs.org

| Method | Catalyst/Promoter | Key Features |

| Graphene Oxide Catalysis | Graphene Oxide (GO) | Metal-free, heterogeneous, dual-role catalyst (acid and oxidant). nih.govrsc.org |

| Thiol-Promoted Cyclization | Benzyl Thiols | Transition-metal-free, oxidant-free, organo-catalytic. rsc.orgnih.gov |

| Platinum-Mediated Cycloaddition | Platinum(IV) Complexes | Activates nitriles for reaction with nitrile oxides under mild conditions. acs.orgnih.gov |

One-Pot Synthesis and Functionalization Protocols

One-Pot Synthesis: One-pot procedures are highly desirable as they reduce reaction time, minimize waste, and simplify purification by avoiding the isolation of intermediates. ias.ac.in Numerous one-pot protocols for 1,2,4-oxadiazole synthesis have been reported. These methods often combine amidoxime formation, acylation, and cyclization into a single continuous process. acs.org

Examples of one-pot syntheses include:

Base-mediated reactions of nitriles, aldehydes, and hydroxylamine hydrochloride, where the aldehyde serves as both a substrate and an oxidant. rsc.org

Reactions starting from nitriles, hydroxylamine, and crotonoyl chloride under mild conditions. ias.ac.in

Condensation of amidoximes with carboxylic acids using peptide coupling reagents, followed by heating. researchgate.net

Room-temperature synthesis from amidoximes and carboxylic acid esters in a superbase medium like MOH/DMSO (where M = Li, Na, K). nih.govresearchgate.net

Functionalization Protocols: Once the 1,2,4-oxadiazole ring is constructed, it can be further functionalized. Functionalization can be challenging due to the potential for the ring to undergo rearrangements under harsh conditions. researchgate.net However, methods for selective functionalization have been developed, such as regioselective zincation or magnesiation using sterically hindered bases, which allows for the introduction of various electrophiles onto the heterocyclic scaffold under mild conditions. acs.org

Strategies for Introducing the Methanamine Moiety onto the 1,2,4-Oxadiazole Ring System

The introduction of a methanamine group at the 3-position of the 5-phenyl-1,2,4-oxadiazole (B2633127) scaffold is a key synthetic step for creating derivatives with potential applications in medicinal chemistry and materials science. This functionalization can be achieved through two primary strategies: reductive pathways starting from a precursor group already in place, or by introducing the amino group after the formation of the oxadiazole ring through amination techniques.

Reductive Functionalization Pathways

Reductive functionalization pathways involve the chemical reduction of a suitable precursor functional group at the C3 position of the 1,2,4-oxadiazole ring to an aminomethyl group. Common precursors for this transformation include nitriles and carboxamides. These methods are advantageous as they build upon established synthetic routes for introducing carbon-based functional groups onto the heterocyclic core.

One plausible and widely utilized approach is the reduction of a 5-phenyl-1,2,4-oxadiazole-3-carbonitrile (B15472593) intermediate. The nitrile group can be catalytically hydrogenated using various metal catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using strong hydride reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) can effectively convert the nitrile to the corresponding primary amine. masterorganicchemistry.com

Another viable reductive strategy begins with a 5-phenyl-1,2,4-oxadiazole-3-carboxamide precursor. Similar to nitriles, carboxamides can be reduced to amines using powerful reducing agents like LiAlH₄. masterorganicchemistry.com This reaction typically proceeds in a suitable solvent like THF and requires subsequent aqueous workup to yield the final this compound. The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the amide without cleaving the relatively labile O-N bond within the oxadiazole ring. chim.it

| Precursor | Reagents and Conditions | Product |

| 5-Phenyl-1,2,4-oxadiazole-3-carbonitrile | 1. LiAlH₄, THF 2. H₂O workup | This compound |

| 5-Phenyl-1,2,4-oxadiazole-3-carbonitrile | H₂, Raney Ni or Pd/C, Ethanol | This compound |

| 5-Phenyl-1,2,4-oxadiazole-3-carboxamide | 1. LiAlH₄, THF 2. H₂O workup | This compound |

Post-Cyclization Amination Techniques

Post-cyclization amination techniques offer a versatile alternative for the synthesis of this compound. These methods typically involve the initial synthesis of a 1,2,4-oxadiazole bearing a reactive handle at the 3-position, which is subsequently converted to the methanamine moiety. A common and effective strategy is the nucleophilic substitution of a halomethyl group, such as a chloromethyl or bromomethyl group.

The synthesis of 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole (B73043) can be achieved through the reaction of benzamidoxime (B57231) with chloroacetyl chloride. chemicalbook.com This intermediate serves as a key building block for introducing the aminomethyl group. The chlorine atom in the chloromethyl group is a good leaving group and can be readily displaced by various nitrogen nucleophiles.

A classic method for this transformation is the Gabriel synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.org This procedure involves the reaction of the 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole with potassium phthalimide (B116566) to form an N-alkylated phthalimide derivative. Subsequent cleavage of the phthalimide group, typically with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol, liberates the primary amine, yielding this compound. wikipedia.orgmasterorganicchemistry.comlibretexts.org The Gabriel synthesis is known for providing clean products and avoiding the over-alkylation often observed with direct amination using ammonia (B1221849).

Direct amination of 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole with ammonia or its derivatives is another potential route. However, this approach may lead to a mixture of primary, secondary, and tertiary amines due to the reactivity of the initially formed primary amine. To circumvent this, a large excess of ammonia can be used to favor the formation of the primary amine. Alternatively, other amination reagents such as sodium azide (B81097) followed by reduction can be employed to selectively introduce the amino group.

| Precursor | Reagents and Conditions | Intermediate | Reagents and Conditions | Product |

| 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole | Potassium phthalimide, DMF | N-((5-Phenyl-1,2,4-oxadiazol-3-yl)methyl)phthalimide | Hydrazine hydrate, Ethanol | This compound |

| 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole | Ammonia (excess), Ethanol | This compound | ||

| 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole | Sodium azide, DMF | 3-(Azidomethyl)-5-phenyl-1,2,4-oxadiazole | H₂, Pd/C or LiAlH₄ | This compound |

Chemical Reactivity and Mechanistic Investigations of 1,2,4 Oxadiazole Systems

Electrophilic and Nucleophilic Characteristics of the 1,2,4-Oxadiazole (B8745197) Ring

The electronic properties of the 1,2,4-oxadiazole nucleus are multifaceted, displaying both electrophilic and nucleophilic sites, which dictates its reaction pathways. researchgate.netchim.it The ring is considered electron-poor due to the presence of two pyridine-like nitrogen atoms and one furan-type oxygen atom. nih.gov

The carbon atoms at the C3 and C5 positions are electrophilic and thus vulnerable to nucleophilic attack. chim.itnih.govchemicalbook.com This susceptibility is enhanced by the presence of electron-withdrawing substituents. Conversely, the ring is generally inert to electrophilic substitution reactions such as halogenation, nitration, or acylation. nih.govchemicalbook.com However, the nitrogen atom at the N4 position exhibits nucleophilic or weakly basic character. chim.it The N2 atom is described as having ambiphilic character. Due to the high electrophilicity of the heterocycle, nucleophilic attacks on the oxadiazole ring are more common than electrophilic ones. chim.it

| Atom/Position | Characteristic | Primary Reactivity | Reference |

|---|---|---|---|

| C3 | Electrophilic | Susceptible to nucleophilic attack | chim.itchemicalbook.com |

| C5 | Electrophilic | Susceptible to nucleophilic attack (more so than C3) | chim.itnih.gov |

| N2 | Ambiphilic / Electrophilic | Site of intramolecular nucleophilic attack in rearrangements | chim.it |

| N4 | Nucleophilic / Weakly Basic | Undergoes electrophilic attack (e.g., alkylation) | |

| O1 | - | Acts as an internal leaving group; participates in O-N bond cleavage | chim.it |

Ring Rearrangement Reactions Involving the 1,2,4-Oxadiazole Nucleus

A hallmark of 1,2,4-oxadiazole chemistry is its propensity to undergo rearrangement into more stable heterocyclic systems. researchgate.netosi.lv This tendency is largely a consequence of its relatively low aromaticity and the weak, easily cleavable O-N bond. researchgate.netchim.it These transformations can be initiated by thermal or photochemical energy.

Photo-induction of 1,2,4-oxadiazoles can generate a reactive open-chain intermediate with zwitterionic, bi-radical, or nitrene-like characteristics. chim.it The ultimate product depends on the reaction conditions and the nature of the substituents. chim.it For instance, the irradiation of 3-amino-1,2,4-oxadiazoles can lead to the formation of 1,3,4-oxadiazoles through a proposed "ring contraction-ring expansion" (RCE) route. chim.itrsc.org An alternative pathway, the internal-cyclization isomerization (ICI) route, can yield a regioisomeric 1,2,4-oxadiazole. chim.it In other cases, irradiation of derivatives like 3-alkenoxy-5-phenyl-1,2,4-oxadiazoles can produce oxazolines. chim.it

The Boulton-Katritzky Rearrangement (BKR) is a well-documented thermal transformation of 1,2,4-oxadiazoles. osi.lvchim.it The reaction is fundamentally an internal nucleophilic substitution. chim.it It requires a three-atom side chain attached to the C3 position of the oxadiazole ring, which contains a nucleophilic atom (Z). chim.it This nucleophilic atom attacks the electrophilic N2 position of the ring. chim.it This attack is facilitated by the highly polarized and weak O-N bond, which subsequently cleaves with the oxygen atom acting as a leaving group. chim.it The result is the formation of a new, often more stable, heterocyclic system through the creation of new C-N, N-N, or S-N bonds. chim.it For example, 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles have been shown to be unstable in the presence of acids and bases, rearranging into spiropyrazolinium salts via the BKR pathway. researchgate.net

The ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) mechanism is another significant rearrangement pathway for the 1,2,4-oxadiazole ring. researchgate.netosi.lv This process is typically initiated by an external nucleophile attacking an electrophilic carbon on the ring, most commonly the C5 position. chim.it For instance, 3-chloro-1,2,4-oxadiazoles can react at the C5 position with a nucleophile like allylamine. chim.it This addition leads to an open-chain intermediate which then undergoes ring closure to form a new heterocyclic product. chim.it

In another example, the reaction of certain 3-carbonyl-5-polyfluoroaryl-1,2,4-oxadiazoles with nucleophiles like hydrazine (B178648) proceeds via a [4+2] ANRORC mechanism to yield triazines or triazinones. chim.it Theoretical studies on the reaction between methylhydrazine and polyfluoroaryl-1,2,4-oxadiazoles suggest the most favorable path involves an initial attack on the aryl moiety, followed by a cyclization step where the nucleophile attacks the C5 position of the oxadiazole, which is the rate-determining step. chim.itrsc.org

| Rearrangement Type | Initiation | Key Mechanistic Step | Typical Outcome | Reference |

|---|---|---|---|---|

| Photochemical Isomerization | UV Irradiation | Formation of zwitterionic, bi-radical, or nitrene-like intermediates | Isomerization to 1,3,4-oxadiazoles, oxazolines, or regioisomeric 1,2,4-oxadiazoles | chim.itrsc.org |

| Boulton-Katritzky (BKR) | Thermal | Intramolecular nucleophilic attack from C3 side-chain onto N2 | Formation of new 5-membered heterocyclic rings (e.g., triazoles, pyrazolines) | osi.lvchim.itresearchgate.net |

| ANRORC-like | Nucleophilic Addition | External nucleophilic attack at C5, followed by ring-opening and re-closure | Formation of new heterocyclic systems (e.g., indazoles, triazines) | researchgate.netchim.itrsc.org |

Functionalization Strategies at Diverse Positions of the 1,2,4-Oxadiazole Ring

Given the ring's susceptibility to rearrangement, functionalization must often be carried out under mild conditions. researchgate.net

Direct C-H functionalization on the 1,2,4-oxadiazole ring itself is challenging because the carbon atoms are relatively inert to electrophilic substitution. nih.govchemicalbook.com Therefore, strategies often rely on the functionalization of pre-existing substituents or metal-halogen exchange on a halogenated oxadiazole. However, some specific C-H activation methods have been developed. One reported method involves the acid-catalyzed C-H activation of N-oxides to introduce substituents onto the oxadiazole ring. mdpi.com Additionally, metalation using sterically hindered bases represents a viable strategy. The use of TMP-magnesium (TMPMgCl·LiCl) or TMP-zinc (TMPZnCl·LiCl) bases allows for selective magnesiation or zincation, enabling subsequent trapping with various electrophiles under mild conditions. acs.org This approach provides a route to substituted heterocycles that might otherwise be difficult to access. acs.org

Nucleophilic Substitutions on Halogenated Oxadiazoles

The carbon atoms of the 1,2,4-oxadiazole ring possess electrophilic properties, making them targets for nucleophiles. chim.it This reactivity is enhanced by the presence of a good leaving group, such as a halogen, at the C(3) or C(5) position. While direct nucleophilic aromatic substitution (SNAr) can occur, a more prevalent and complex mechanistic pathway observed for this class of compounds is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangement. chim.itresearchgate.net

This ANRORC-type mechanism is particularly noted in reactions involving halogenated 1,2,4-oxadiazoles. chim.it For instance, research has shown that 3-chloro-1,2,4-oxadiazoles can undergo this rearrangement due to the electrophilic nature of the C(5) position. chim.it In a representative reaction, a 3-chloro-1,2,4-oxadiazole (B15146131) derivative reacts at its C(5) position with a nucleophile like allylamine. chim.it This initial addition leads to an open-chain intermediate, which subsequently eliminates hydrogen chloride to form a nitrile oxide. chim.it The final heterocyclic product is then generated through an intramolecular [3+2] cycloaddition reaction. chim.it

Hydrazinolysis of 5-perfluoroalkyl-1,2,4-oxadiazoles with bidentate nucleophiles such as hydrazine or methylhydrazine also proceeds via an ANRORC mechanism. nih.gov The reaction is initiated by the addition of the nucleophile to the C(5)-N(4) double bond of the oxadiazole ring, followed by ring opening and subsequent ring closure. nih.gov

Alkylation and Arylation Reactions

Functionalization of the 1,2,4-oxadiazole system through alkylation and arylation reactions allows for the introduction of diverse substituents, significantly modifying the properties of the parent molecule. These reactions can occur on the nitrogen atoms of the ring or on substituents attached to the ring.

Direct alkylation has been demonstrated on 1,2,4-oxadiazole derivatives containing a pyridyl moiety. researchgate.net For example, 5-(perfluoroheptyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole and its regioisomer can undergo quaternization reactions. researchgate.net This N-alkylation proceeds via direct reaction with suitable alkylating agents in a solvent like acetonitrile, yielding 1,2,4-oxadiazolylpyridinium salts. researchgate.net

Arylation reactions provide a means to form carbon-nitrogen bonds, further diversifying the molecular structure. A mild, copper-catalyzed method has been developed for the N-arylation of 1,2,4-oxadiazol-5(4H)-one. researchgate.net This methodology utilizes various diaryliodonium salts as the aryl source and demonstrates high chemoselectivity, affording N-arylated products in moderate to good yields. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 5 Phenyl 1,2,4 Oxadiazol 3 Yl Methanamine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of a molecule's carbon-hydrogen framework. For (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine, ¹H-NMR and ¹³C-NMR spectra would provide definitive evidence for its structure.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the phenyl, methanamine, and amine protons. The phenyl protons typically appear in the aromatic region (δ 7.0-8.5 ppm). Protons at the ortho positions (adjacent to the oxadiazole ring) are expected to be the most downfield due to the electron-withdrawing nature of the heterocycle, likely appearing as a multiplet around δ 8.0-8.2 ppm. The meta and para protons would resonate further upfield, between δ 7.4-7.6 ppm. The methylene (B1212753) protons (-CH₂) of the methanamine group would likely appear as a singlet at approximately δ 4.0-4.5 ppm. The chemical shift of the amine (-NH₂) protons can vary and may appear as a broad singlet.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would confirm the number of unique carbon atoms. The two carbon atoms of the 1,2,4-oxadiazole (B8745197) ring are expected to resonate at the most downfield positions, typically in the range of δ 165-175 ppm. scispace.com The phenyl carbons would show four distinct signals: one for the ipso-carbon (the carbon attached to the oxadiazole ring), and one each for the ortho, meta, and para carbons. The methylene carbon of the methanamine group is anticipated to appear in the aliphatic region, around δ 40-50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Phenyl (ortho) | 8.0 - 8.2 (m, 2H) | ~127 |

| Phenyl (meta) | 7.4 - 7.6 (m, 2H) | ~129 |

| Phenyl (para) | 7.4 - 7.6 (m, 1H) | ~132 |

| Phenyl (ipso) | - | ~125 |

| Oxadiazole C3 | - | ~168 |

| Oxadiazole C5 | - | ~174 |

| -CH₂- | 4.0 - 4.5 (s, 2H) | 40 - 50 |

| -NH₂ | Variable (br s, 2H) | - |

High-Resolution Mass Spectrometry (HRMS, HREIMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₉H₉N₃O.

The theoretical exact mass of the neutral molecule is calculated to be 175.0746 g/mol . In HRMS analysis, typically using electrospray ionization (ESI), the compound would be observed as its protonated molecular ion [M+H]⁺. This would yield a measured m/z value that can be compared to the calculated value to confirm the molecular formula with high confidence (typically within 5 ppm error). Electron Impact (EI) mass spectrometry would likely show a prominent molecular ion peak and characteristic fragmentation patterns, such as the loss of the aminomethyl group or cleavage of the oxadiazole ring.

Table 2: Predicted HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₉H₉N₃O | 175.0746 |

| [M+H]⁺ | C₉H₁₀N₃O | 176.0824 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹. The spectrum would also feature characteristic absorptions for the 1,2,4-oxadiazole ring, including C=N stretching around 1610-1650 cm⁻¹ and C-O-C stretching vibrations in the 1000-1250 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system formed by the phenyl ring and the 1,2,4-oxadiazole ring is expected to give rise to strong absorptions in the UV region. Phenyl-substituted oxadiazole derivatives typically exhibit intense absorption maxima (λ_max) around 280-310 nm, corresponding to π → π* electronic transitions. mdpi.com

Table 3: Predicted IR and UV-Vis Spectroscopic Data for this compound

| Technique | Functional Group / Transition | Expected Absorption Range |

| IR | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ |

| IR | C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ |

| IR | C-H Stretch (Aliphatic) | 2850 - 2960 cm⁻¹ |

| IR | C=N Stretch (Oxadiazole) | 1610 - 1650 cm⁻¹ |

| IR | C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ |

| IR | C-O-C Stretch (Oxadiazole) | 1000 - 1250 cm⁻¹ |

| UV-Vis | π → π* | ~280 - 310 nm |

X-ray Diffraction Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has not been reported in the searched literature, analysis of related structures provides insight into its likely solid-state conformation. nih.gov For analogous 3,5-disubstituted 1,2,4-oxadiazoles, a key structural feature is the dihedral angle between the plane of the phenyl ring and the plane of the oxadiazole ring. researchgate.net This angle is influenced by the substituents and crystal packing forces. In the solid state, the primary amine group would be expected to participate in intermolecular hydrogen bonding, potentially forming dimers or extended networks, which would significantly influence the crystal packing arrangement. A full crystallographic analysis would provide precise data on the unit cell dimensions, space group, and atomic coordinates.

Computational and Theoretical Chemistry Studies on 5 Phenyl 1,2,4 Oxadiazol 3 Yl Methanamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Ligand-Based and Structure-Based Design Principles

The design of novel derivatives of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine often employs a dual approach, leveraging both ligand-based and structure-based methodologies to explore the chemical space and identify promising drug candidates.

Ligand-Based Design: In the absence of a high-resolution crystal structure of the biological target, ligand-based design becomes particularly valuable. This approach relies on the analysis of a set of molecules known to interact with the target to infer the necessary structural features for biological activity. For scaffolds related to the 1,2,4-oxadiazole (B8745197) core, structure-activity relationship (SAR) studies are fundamental. For instance, in a series of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines, SAR exploration revealed that specific substitutions on the aryl rings significantly influence the antiproliferative activity against cancer cell lines. The combination of beneficial features, such as a para-methoxy group on the arylamino portion and a meta-methoxy group on the western aryl ring, led to a more than 200-fold improvement in potency compared to the initial hit compound.

These studies underscore the importance of the electronic and steric properties of the substituents and their positioning on the phenyl rings attached to the oxadiazole core. The general principles derived from such SAR studies on analogous compounds can be extrapolated to guide the design of novel this compound derivatives.

Structure-Based Design: When the three-dimensional structure of the target protein is available, structure-based design allows for a more rational and precise approach to inhibitor development. This method involves docking candidate molecules into the active site of the target to predict their binding affinity and mode of interaction. For example, in the design of 1,2,4-oxadiazole-containing inhibitors of 5-lipoxygenase-activating protein (FLAP), structure-guided techniques were instrumental in developing compounds with excellent binding potency. Molecular docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein. This information is crucial for optimizing the lead compounds to enhance their affinity and selectivity.

The following table summarizes key SAR findings for derivatives analogous to the title compound, which can inform future design strategies.

| Compound Series | Key Substituent Modifications | Impact on Activity |

| N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines | para-methoxy on arylamino portion | Significant improvement in antiproliferative potency |

| N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines | meta-methoxy on the 3-aryl portion | Enhanced antiproliferative activity |

| 5-lipoxygenase activating protein (FLAP) inhibitors | Variations on the pyrazole (B372694) and aminopyrimidine moieties | Optimization of binding and functional potencies |

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling is a powerful computational tool that distills the essential steric and electronic features of a set of active molecules into a three-dimensional model. This model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are critical for binding to a specific biological target.

For oxadiazole derivatives, pharmacophore-based design has been successfully applied to identify novel agonists for the sphingosine-1-phosphate (S1P) receptors. The structure-activity relationship exploration was systematically carried out on three main segments of the molecule: the polar head group, the oxadiazole linker, and the hydrophobic tail. This detailed analysis demonstrated that all three segments have a significant impact on the compound's potency and selectivity for S1P receptors.

In another study targeting thymidine (B127349) phosphorylase for anticancer therapy, a 3D-QSAR pharmacophore-based approach was employed to identify potential 1,3,4-oxadiazole (B1194373) derivatives. The optimal pharmacophore model featured key determinants for activity, including a hydrogen bond acceptor (HBA), a hydrogen bond donor (HBD), and a ring aromatic (RA) feature. This model was then used for virtual screening of large compound libraries, leading to the identification of several promising hits with predicted high inhibitory activity.

The table below outlines the key features of a representative pharmacophore model developed for a class of oxadiazole derivatives.

| Pharmacophore Feature | Description | Role in Biological Activity |

| Hydrogen Bond Acceptor (HBA) | A site that can accept a hydrogen bond from the target. | Crucial for anchoring the ligand in the active site. |

| Hydrogen Bond Donor (HBD) | A site that can donate a hydrogen bond to the target. | Forms specific interactions with key residues. |

| Ring Aromatic (RA) | A planar aromatic ring system. | Participates in π-π stacking or hydrophobic interactions. |

| Hydrophobic (HY) | A non-polar region of the molecule. | Engages in van der Waals interactions with the target. |

Through the application of these computational and theoretical chemistry studies, the design and discovery of novel this compound derivatives with desired therapeutic profiles can be significantly accelerated, reducing the time and cost associated with traditional drug development pipelines.

Structure Activity Relationship Sar Investigations and Molecular Design Principles for 1,2,4 Oxadiazole Derivatives

Impact of Substituent Electronic and Steric Properties on Molecular Interactions

The nature and position of substituents on the aryl rings of 1,2,4-oxadiazole (B8745197) derivatives profoundly influence their molecular interactions and biological efficacy. The electronic properties (electron-donating vs. electron-withdrawing) and steric bulk of these substituents can modulate binding affinity, selectivity, and pharmacokinetic properties.

Research has shown that the introduction of electron-withdrawing groups (EWGs) on the 5-aryl ring of the 1,2,4-oxadiazole structure often leads to an increase in antitumor activity. nih.gov For instance, derivatives with a nitro (NO₂) or trifluoromethyl (CF₃) group on the 5-phenyl ring demonstrated enhanced anti-infective potential. nih.gov Specifically, a nitro group at the meta position was found to be more favorable for anticancer potency than a para substitution. nih.gov

Conversely, in other contexts, the presence of halogens and electron-withdrawing groups on the phenyl ring of cinnamic acid precursors for 1,2,4-oxadiazoles resulted in good anti-tubercular activity, whereas electron-donating and bulky substituents were less effective. nih.gov The chain length and steric bulk at the 3-position of the 1,2,4-oxadiazole ring have also been shown to increase anti-mycobacterial potential. nih.gov

The following table summarizes the observed impact of various substituents on the activity of 1,2,4-oxadiazole derivatives against different biological targets.

| Substituent Group | Position | Observed Effect on Activity | Target/Activity | Reference |

|---|---|---|---|---|

| Electron-Withdrawing Groups (e.g., NO₂, CF₃) | 5-Aryl Ring | Increased Potency | Anticancer, Anti-infective | nih.govnih.gov |

| Nitro (NO₂) | meta-position on 5-Aryl Ring | More favorable than para-position | Anticancer | nih.gov |

| Halogens (e.g., Cl, F) | Phenyl Ring | Increased Potency | Anti-tubercular | nih.gov |

| Electron-Donating Groups | Phenyl Ring | Decreased Potency | Anti-tubercular | nih.gov |

| Bulky Groups | Phenyl Ring | Decreased Potency | Anti-tubercular | nih.gov |

| Benzyl (B1604629) Moiety | 3-Position | Higher AChE inhibitory activity than phenyl or p-trifluoromethylphenyl | Anti-Alzheimer (AChE inhibition) | nih.gov |

Role of the Phenyl Group in Modulating Molecular Recognition

The phenyl group, particularly at the C-5 position of the 1,2,4-oxadiazole ring, is a critical pharmacophoric element that plays a significant role in molecular recognition and binding to biological targets. Its aromatic nature facilitates various non-covalent interactions that are essential for ligand-receptor binding.

Crystal structure analyses of related oxadiazole derivatives reveal that the phenyl ring engages in crucial intermolecular interactions. These include C-H···π and π–π stacking interactions, which contribute to the stability of the crystal packing and, by extension, can stabilize the ligand within a protein's binding pocket. nih.govresearchgate.net For example, in the crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, the phenyl ring is involved in both C-H···π and multiple π–π stacking interactions, creating a three-dimensional network. nih.govresearchgate.net

Furthermore, the electronic nature of the phenyl ring, modulated by its substituents, dictates its ability to form favorable interactions. In a study of SARS-CoV-2 main protease inhibitors, the phenyl group of a 3-phenyl-1,2,4-oxadiazole (B2793662) derivative was found to occupy the S1 pocket of the enzyme, forming a π-anion interaction with the side-chain of a key glutamate (B1630785) residue (E166). Such interactions are fundamental for the ligand's inhibitory activity.

The substitution pattern on the phenyl ring also has a strong effect on biological activity. In a series of potential agents for Alzheimer's disease, grafting a phenyl moiety to position 5 of the oxadiazole ring was a key design strategy. nih.gov The electronic environment of this ring, altered by different substituents, directly impacts the binding affinity for targets like acetylcholinesterase (AChE). nih.gov

Influence of the Methanamine Moiety on Ligand-Target Binding

The methanamine group at the C-3 position, creating the (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine structure, serves two primary roles: as a flexible linker and as a basic center capable of forming specific interactions. The 1,2,4-oxadiazole ring's electron-withdrawing effect is more pronounced through its C-5 position than its C-3 position, making the C-3 position a suitable attachment point for moieties intended to probe different regions of a binding site. nih.gov

Introducing a methylene (B1212753) (-CH₂-) group between the oxadiazole ring and a terminal functional group can improve the conformational flexibility of the ligand. ipbcams.ac.cn This added flexibility allows the terminal group to adopt an optimal orientation for binding within the target protein without imposing significant strain on the rest of the molecule. In the development of papain-like protease (PLpro) inhibitors, inserting a methylene group between a nitrogen atom and an aromatic substituent maintained the compound's inhibitory activity, demonstrating the utility of this flexible linker strategy. ipbcams.ac.cn

The primary amine of the methanamine moiety is basic and can be protonated at physiological pH. This positive charge can form strong, charge-assisted hydrogen bonds or ionic interactions with acidic amino acid residues (e.g., aspartate, glutamate) in a receptor's active site. In the optimization of smoothened antagonists, the incorporation of a basic amine was a key development that resulted in exceptionally potent compounds. researchgate.net This highlights the importance of a basic nitrogen center for achieving high-affinity binding in certain targets.

Bioisosteric Replacement Strategies Involving the 1,2,4-Oxadiazole Ring System

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. The 1,2,4-oxadiazole ring is widely recognized as a valuable bioisostere, particularly for ester and amide functionalities. nih.govresearchgate.net

The primary advantage of using a 1,2,4-oxadiazole ring to replace an ester or amide is its enhanced metabolic stability. nih.gov Esters and amides are susceptible to hydrolysis by esterase and amidase enzymes in the body, which can lead to rapid degradation and poor pharmacokinetic profiles. The 1,2,4-oxadiazole ring is resistant to such enzymatic cleavage, often resulting in compounds with improved in vivo performance. researchgate.net Its distinct bioisosteric characteristics and broad range of biological activities make it an ideal platform for the development of innovative drugs. nih.gov

This heterocycle is not only chemically and thermally stable but also possesses electronic properties that can mimic the hydrogen bonding capabilities of the groups it replaces, thereby preserving or enhancing binding affinity for the target. nih.gov

Conformational Flexibility and its Implications for Ligand Design

Molecular dynamics (MD) simulations and molecular docking studies are powerful tools for understanding the conformational behavior of 1,2,4-oxadiazole derivatives within a biological target. nih.govnih.gov MD simulations can reveal how a ligand adapts its conformation to fit within a protein's active site and assess the stability of the resulting complex over time. nih.gov Conformational changes near loop and hinge regions of a protein can be induced by the binding of an oxadiazole ligand. nih.gov

Crystal structure analysis provides valuable experimental data on the preferred solid-state conformation. In related oxadiazole structures, the dihedral angle between the central oxadiazole ring and a pendant phenyl ring is often small, indicating a relatively planar or near-coplanar arrangement. nih.govresearchgate.net This planarity can be advantageous for maximizing π-π stacking interactions with aromatic residues in the binding site. However, the ability to rotate out of this plane may be necessary to avoid steric clashes and achieve an optimal binding pose.

The design of new ligands must consider this conformational flexibility. For instance, introducing substituents on the phenyl ring can create steric hindrance that restricts rotation, locking the molecule into a specific, potentially more active, conformation. Conversely, as discussed with the methanamine moiety, introducing flexible linkers can allow parts of the molecule to explore a wider conformational space to find the most favorable interactions. ipbcams.ac.cn

Future Research Trajectories and Unexplored Avenues for 5 Phenyl 1,2,4 Oxadiazol 3 Yl Methanamine Chemistry

Development of Novel Synthetic Methodologies for Enhanced Diversity and Efficiency

The synthesis of 1,2,4-oxadiazoles traditionally relies on the cyclization of O-acylamidoximes, which are typically formed from amidoximes and acylating agents. researchgate.net Future research should focus on developing more efficient, sustainable, and diversity-oriented synthetic strategies for (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine and its derivatives.

Key areas for exploration include:

Microwave-Assisted and Flow Chemistry Protocols: Transitioning from conventional batch synthesis to microwave-assisted organic synthesis (MAOS) and flow chemistry can significantly reduce reaction times, improve yields, and enhance safety. A recent study demonstrated a fast and efficient synthesis of 1,2,4-oxadiazoles using a silica-supported system under microwave irradiation. nih.gov Applying similar principles could streamline the production of the target compound.

One-Pot, Multi-Component Reactions: Designing one-pot syntheses, where multiple reaction steps are carried out in a single vessel, minimizes waste and purification steps. nih.gov The development of a one-pot protocol starting from readily available nitriles, hydroxylamine (B1172632), and carboxylic acids would be a significant advancement.

Green Chemistry Approaches: Future methodologies should prioritize the use of environmentally benign solvents, catalysts, and reagents. Exploring catalyst-free reactions or the use of solid-supported reagents can contribute to more sustainable synthetic pathways.

Combinatorial Synthesis for Library Generation: To explore the chemical space around the core scaffold, high-throughput combinatorial synthesis strategies are needed. This would enable the rapid generation of a diverse library of derivatives by varying the substituents on the phenyl ring and modifying the methanamine group, facilitating structure-activity relationship (SAR) studies.

| Methodology | Key Advantages | Future Research Goal for this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, improved yields, enhanced reaction control. | Develop a rapid, high-yield protocol for the core scaffold and its analogues. |

| Flow Chemistry | Scalability, improved safety, precise control over reaction parameters. | Establish a continuous-flow process for large-scale, on-demand synthesis. |

| One-Pot Reactions | Increased efficiency, reduced waste, simplified purification. | Design a convergent one-pot synthesis from simple starting materials. |

| Green Chemistry | Reduced environmental impact, use of safer reagents and solvents. | Implement catalyst-free or water-based synthetic routes. |

Advanced Computational Studies for Predictive Molecular Design and Mechanistic Understanding

Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel molecules. For this compound, advanced computational studies can provide deep insights into its properties and guide the design of new derivatives with tailored functions.

Future computational research should focus on:

Quantum Mechanics (QM) for Mechanistic Insights: QM methods, such as Density Functional Theory (DFT), can be employed to elucidate the mechanisms of synthetic reactions, predict reactivity, and understand the electronic structure of the molecule. This knowledge can help in optimizing reaction conditions and predicting the feasibility of new synthetic routes.

Molecular Dynamics (MD) Simulations: MD simulations can predict the conformational behavior of the molecule and its interactions with biological targets, such as enzymes or receptors. This is crucial for understanding its mechanism of action at a molecular level and for designing derivatives with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing 3D-QSAR models, researchers can correlate the structural features of a series of this compound derivatives with their biological activity. researchgate.net These models are invaluable for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

Fragment-Based Drug Design (FBDD): FBDD can be used to meticulously design novel derivatives by identifying how different molecular fragments contribute to binding at a target site. rsc.org This approach allows for the rational construction of potent and selective molecules. rsc.orgrsc.org

Exploration of Novel Chemical Biology Applications Beyond Current Paradigms

The 1,2,4-oxadiazole (B8745197) scaffold is present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govchim.it Future research on this compound should venture beyond conventional screening to explore more sophisticated chemical biology applications.

Unexplored avenues include:

Development of Chemical Probes: The molecule could be functionalized with reporter tags (e.g., fluorophores, biotin) to create chemical probes. These probes would be instrumental in identifying and validating novel biological targets, visualizing cellular processes, and elucidating mechanisms of action through techniques like affinity chromatography and fluorescence microscopy.

Targeted Covalent Inhibitors: The methanamine group or the phenyl ring could be strategically modified to incorporate a reactive "warhead." This would allow the molecule to form a covalent bond with a specific nucleophilic residue in a target protein, leading to potent and durable inhibition.

PROTAC and Molecular Glue Development: The scaffold could serve as a building block for creating Proteolysis Targeting Chimeras (PROTACs) or molecular glues. By linking a derivative to a known E3 ligase-binding ligand, the resulting molecule could induce the targeted degradation of a specific protein of interest, offering a powerful therapeutic strategy.

Bioisosteric Replacement Studies: Systematically replacing the 1,2,4-oxadiazole ring with other five-membered heterocycles (e.g., 1,3,4-oxadiazole (B1194373), isoxazole, pyrazole) could lead to the discovery of compounds with improved pharmacokinetic profiles or novel biological activities. researchgate.net

Integration of this compound into Hybrid Functional Materials

The application of oxadiazole derivatives is not limited to biology; they are also valuable in materials science, particularly in the development of organic electronics. lifechemicals.comlifechemicals.com The unique electronic properties and thermal stability of the 1,2,4-oxadiazole ring make it an attractive candidate for incorporation into advanced materials.

Future research in this area could pursue:

Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing nature of the oxadiazole ring suggests its potential use in electron-transporting layers (ETLs) or host materials for OLEDs. Future work could involve synthesizing polymers or dendrimers incorporating the this compound unit to investigate their electroluminescent properties.

Chemosensors: The methanamine group provides a site for functionalization to create receptors for specific analytes. By conjugating the core structure with a fluorophore, hybrid molecules could be developed as fluorescent "turn-on" or "turn-off" sensors for detecting metal ions, anions, or biologically important molecules.

Liquid Crystals: The rigid, planar structure of the disubstituted 1,2,4-oxadiazole core is a feature found in many liquid crystalline compounds. lifechemicals.com By attaching appropriate mesogenic units to the phenyl ring or the methanamine group, it may be possible to create novel liquid crystals with unique phase behaviors and optical properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the oxadiazole ring and the methanamine group can act as coordination sites for metal ions. This opens up the possibility of using this compound as an organic linker to construct coordination polymers or MOFs with potential applications in gas storage, catalysis, or separation.

| Material Type | Relevant Property of the Scaffold | Potential Application |

|---|---|---|

| Organic Electronics (OLEDs) | Electron-deficient nature, thermal stability. | Electron-transporting materials, host materials for emitters. |

| Chemosensors | Functionalizable amine group, rigid core. | Fluorescent sensors for ions or small molecules. |

| Liquid Crystals | Rigid, planar aromatic structure. | Components of liquid crystal displays and optical devices. |

| Coordination Polymers/MOFs | Presence of nitrogen donor atoms. | Gas storage, catalysis, chemical separation. |

Q & A

Q. What are the common synthetic routes for (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves constructing the 1,2,4-oxadiazole ring followed by functionalization of the methanamine group. A reductive amination approach is commonly employed, as demonstrated in the reaction of aldehydes with primary amines using NaBH₃CN as a reducing agent in methanol/acetic acid . For example, a 31% yield was reported under these conditions, but optimization can be achieved by:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Catalyst tuning : Alternative reducing agents (e.g., NaBH₄) or base additives (e.g., K₂CO₃) can enhance efficiency .

- Temperature control : Prolonged reaction times (≥6 hours) at 25–40°C may improve conversion.

Q. How is the structural identity and purity of this compound confirmed?

Methodological Answer:

- NMR spectroscopy : Key signals include aromatic protons (δ 7.4–8.5 ppm for the phenyl group) and methanamine protons (δ 3.5–4.5 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 204.1 for C₉H₉N₃O) confirm the molecular formula.

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to validate bond lengths and angles .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values.

Q. What are the critical physicochemical properties of this compound for experimental design?

Methodological Answer:

| Property | Value | Relevance |

|---|---|---|

| Molecular weight | 175.19 g/mol | Dosage calculation in biological assays. |

| Solubility | Moderate in DMSO, MeOH | Solvent selection for reactions or assays. |

| LogP | ~1.8 (predicted) | Indicates lipophilicity for membrane permeability studies. |

| pKa (amine group) | ~9.5 | Protonation state impacts reactivity in acidic/basic conditions. |

Advanced Research Questions

Q. How does the electronic nature of the phenyl substituent influence the compound’s reactivity in base-catalyzed rearrangements?

Methodological Answer: The electron-withdrawing phenyl group stabilizes the oxadiazole ring, directing nucleophilic attacks to specific positions. Kinetic studies in aqueous dimethyl sulfoxide (D/W) reveal that base-catalyzed pathways proceed via deprotonation of the urea or formamidine side chain (e.g., –NH–CO–NH–Ph), leading to 1,2,4-triazole derivatives . Contradictions in rate constants may arise from:

- pH-dependent catalysis : Higher proton concentrations favor alternate pathways.

- Substituent effects : Electron-donating groups on the phenyl ring reduce activation energy.

Q. How can contradictory data in catalytic rearrangement studies be resolved?

Methodological Answer:

- Control experiments : Repeat reactions under inert atmospheres to rule out oxidative side reactions.

- Isotopic labeling : Use deuterated solvents (D₂O) to track proton transfer steps.

- Computational modeling : Density Functional Theory (DFT) calculates transition states to validate proposed mechanisms .

Q. What strategies are effective in designing derivatives to enhance pharmacological activity?

Methodological Answer:

- Bioisosteric replacement : Substitute the phenyl group with heteroaromatic rings (e.g., pyridyl) to modulate binding affinity .

- Side-chain modifications : Introduce fluorinated or methyl groups to improve metabolic stability (e.g., 5-trifluoromethyl-1,2,4-oxadiazole derivatives ).

- Salt formation : Hydrochloride salts enhance solubility for in vivo studies .

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with receptors (e.g., sphingosine 1-phosphate receptors ).

- QSAR models : Regression analysis links structural descriptors (e.g., PSA, LogP) to activity data.

- MD simulations : GROMACS evaluates stability of ligand-receptor complexes over nanosecond timescales.

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for oxadiazole derivatives?

Methodological Answer:

| Factor | Impact | Resolution |

|---|---|---|

| Starting material purity | Impurities (e.g., aldehydes) reduce effective concentrations. | Use HPLC-purified intermediates. |

| Catalyst efficiency | NaBH₃CN vs. NaBH₄ may lead to divergent reduction rates. | Screen reducing agents systematically. |

| Workup procedures | Premature precipitation may lower isolated yields. | Optimize antisolvent selection (e.g., MTBE vs. hexane). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.